{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15748229
InChI: InChI=1S/C10H15F2N3O/c11-10(12)15-8(3-4-14-15)6-13-7-9-2-1-5-16-9/h3-4,9-10,13H,1-2,5-7H2
SMILES:
Molecular Formula: C10H15F2N3O
Molecular Weight: 231.24 g/mol

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine

CAS No.:

Cat. No.: VC15748229

Molecular Formula: C10H15F2N3O

Molecular Weight: 231.24 g/mol

* For research use only. Not for human or veterinary use.

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine -

Specification

Molecular Formula C10H15F2N3O
Molecular Weight 231.24 g/mol
IUPAC Name N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine
Standard InChI InChI=1S/C10H15F2N3O/c11-10(12)15-8(3-4-14-15)6-13-7-9-2-1-5-16-9/h3-4,9-10,13H,1-2,5-7H2
Standard InChI Key VOZHFPGMVZFDKA-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)CNCC2=CC=NN2C(F)F

Introduction

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is a complex organic compound that belongs to the category of pyrazole derivatives. It is characterized by the presence of a difluoromethyl group and a pyrazole ring, along with an oxolane (tetrahydrofuran) moiety. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features and biological activities.

Synthesis

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine typically involves multi-step organic reactions. These reactions require precise control over conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like chromatography are often employed for purification.

Synthesis StepsDescription
Preparation of Pyrazole RingsInvolves forming the pyrazole ring structure
Introduction of Difluoromethyl GroupEnhances chemical reactivity and biological efficacy
Coupling with Oxolane MoietyForms the final compound structure

Biological Activity and Applications

The compound's biological activity is influenced by its interaction with specific biological targets, such as enzymes or receptors. The difluoromethyl group enhances binding affinity to these targets, potentially modulating biological pathways through inhibition or activation mechanisms. The primary applications of this compound lie within medicinal chemistry and drug development.

Application AreaDescription
Medicinal ChemistryPotential uses in drug development due to its biological activity
Drug DevelopmentEnhances pharmacokinetic properties and biological efficacy

Chemical Reactivity

The compound's reactivity can be attributed to the presence of functional groups that allow for various chemical transformations. These reactions highlight its versatility in synthetic organic chemistry.

Reaction TypeDescription
Electrophilic SubstitutionReacts with electrophiles due to the presence of aromatic rings
Nucleophilic SubstitutionReacts with nucleophiles due to the presence of functional groups

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator